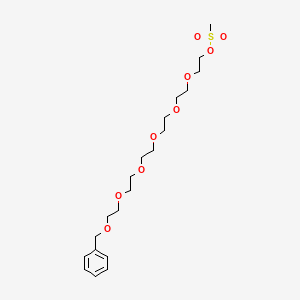
1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-yl methanesulfonate is an organic compound with the molecular formula C20H34O9S. It is known for its unique structure, which includes a phenyl group and multiple ether linkages, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-yl methanesulfonate can be synthesized through an esterification reaction. The starting material, 1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol, is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-yl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reacting with an amine would yield an amine derivative of the original compound.
Hydrolysis: The primary products are 1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol and methanesulfonic acid.
Scientific Research Applications
1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-yl methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-yl methanesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The methanesulfonate group is displaced by a nucleophile, leading to the formation of a new chemical bond. This property is exploited in various synthetic applications, including the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol: The precursor to the methanesulfonate derivative, used in similar applications but lacks the leaving group functionality.
Polyethylene Glycol (PEG) Derivatives: Compounds with similar ether linkages, used in drug delivery and as surfactants.
Uniqueness
1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-yl methanesulfonate is unique due to its combination of a phenyl group and multiple ether linkages, along with the presence of a methanesulfonate leaving group. This makes it highly versatile in synthetic chemistry and various industrial applications .
Properties
Molecular Formula |
C20H34O9S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C20H34O9S/c1-30(21,22)29-18-17-27-14-13-25-10-9-23-7-8-24-11-12-26-15-16-28-19-20-5-3-2-4-6-20/h2-6H,7-19H2,1H3 |
InChI Key |
UZGFSNAKDHRCTE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


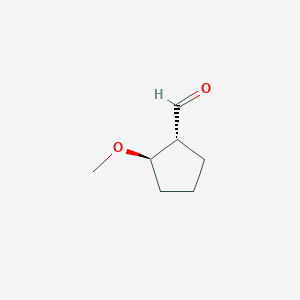
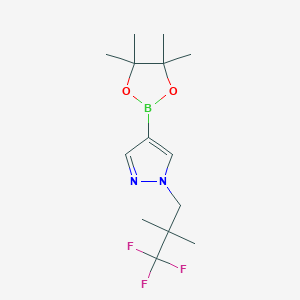
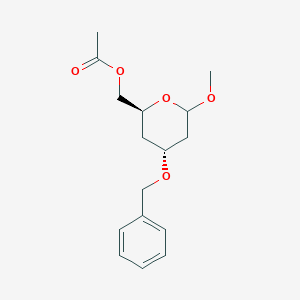
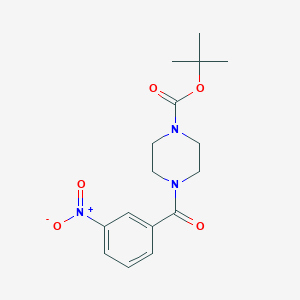
![2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride](/img/structure/B11827176.png)
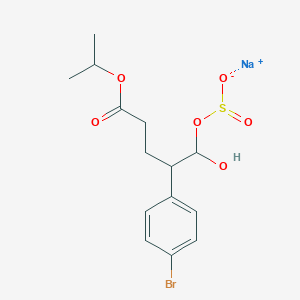
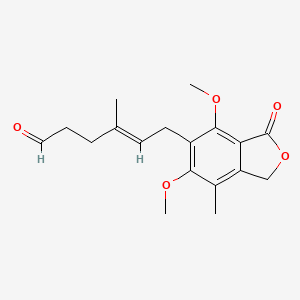
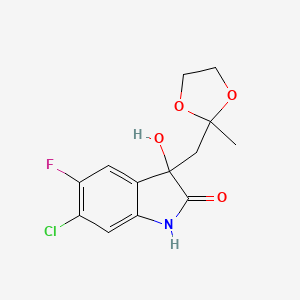
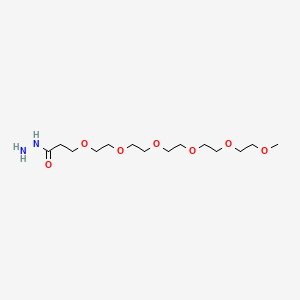

![2-((((8R,9S,13S,14S,E)-3-Hydroxy-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydro-17H-cyclopenta[a]phenanthren-17-ylidene)amino)oxy)acetic acid](/img/structure/B11827210.png)
![1,9-Dihydro-9-[[1-[[(4-methoxyphenyl)diphenylmethoxy]methyl]-2-(phosphonooxy)ethoxy]methyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B11827226.png)
![(S)-3-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B11827247.png)
![Tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B11827251.png)
